molecular formula C6H11B B3242569 1-(Bromomethyl)-2-ethylcyclopropane CAS No. 1522557-16-9

1-(Bromomethyl)-2-ethylcyclopropane

Cat. No.: B3242569
CAS No.: 1522557-16-9
M. Wt: 163.06
InChI Key: NWPQBWPIBCOXRW-UHFFFAOYSA-N
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Description

Significance of Cyclopropane (B1198618) Frameworks in Advanced Organic Synthesis

The cyclopropane ring, the smallest saturated carbocycle, is a prominent structural motif in a multitude of natural products and biologically active molecules, including terpenoids, alkaloids, and steroids. researchgate.net Despite significant ring strain, the C-C bonds in unsubstituted cyclopropane are kinetically quite inert. mdpi.com However, this inherent strain, along with unique electronic properties—its C-C bonds possess enhanced p-character, resembling a C=C double bond—makes substituted cyclopropanes highly valuable and versatile building blocks in modern organic synthesis. acs.orgrsc.org

The ability to construct these strained rings with high levels of control has become a critical aspect of synthetic chemistry. rsc.org Methodologies such as the Simmons-Smith reaction, transition-metal-catalyzed decomposition of diazo compounds, and Michael Initiated Ring Closure (MIRC) reactions are frequently employed to create these three-membered carbocycles. rsc.orgwikipedia.org Donor-acceptor (D-A) cyclopropanes, which feature vicinal electron-donating and electron-withdrawing groups, are particularly reactive. mdpi.comresearchgate.net This substitution pattern facilitates selective cleavage of the bond between the substituents, generating a formal 1,3-zwitterionic intermediate that serves as a three-carbon synthetic equivalent for building more complex acyclic and cyclic systems. mdpi.com Consequently, the cyclopropane framework is a key component in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. rsc.orgnih.gov

Overview of Halogenated Cyclopropane Derivatives in Contemporary Chemical Research

Halogenated cyclopropane derivatives are important intermediates in organic synthesis, offering a reactive handle for further functionalization. The introduction of a halogen atom onto a cyclopropane ring or an adjacent carbon can significantly influence the molecule's reactivity, allowing for a range of chemical transformations. These derivatives are often synthesized via the cyclopropanation of alkenes using carbenoid reagents, such as those generated in the Simmons-Smith reaction with diiodomethane (B129776) or dibromomethane. researchgate.net

The halogen atom can be displaced in nucleophilic substitution reactions or participate in cross-coupling reactions, making these compounds valuable precursors for more complex molecules. For instance, (Bromomethyl)cyclopropane is utilized as a building block to introduce the cyclopropylmethyl group into target structures and is employed in the iron-catalyzed synthesis of 1,4-dienes by reacting with alkenyl Grignard reagents. guidechem.com Research into halogenated cyclopropanes focuses on developing new synthetic methods, exploring their reaction mechanisms, and harnessing their unique reactivity for the efficient construction of intricate molecular architectures. researchgate.netacs.org

Research Focus on 1-(Bromomethyl)-2-ethylcyclopropane

Within the broad class of halogenated cyclopropanes, this compound represents a specific target of interest due to its combination of a strained ring, a reactive bromomethyl group, and stereochemical complexity. Its structure allows for investigation into the interplay between the cyclopropane ring's unique properties and the reactivity of the appended functional groups.

The investigation of substituted bromomethylcyclopropanes like this compound is driven by their utility as versatile synthetic intermediates. guidechem.com The bromomethyl group serves as a key functional handle, acting as an electrophilic site for nucleophilic substitution, thereby enabling the straightforward introduction of the substituted cyclopropylmethyl moiety into a larger molecular framework. smolecule.com This structural unit is found in numerous medicinally important molecules and active pharmaceutical ingredients. nih.gov

By synthesizing and reacting these building blocks, chemists can efficiently construct complex target molecules. The specific substituents on the cyclopropane ring, such as the ethyl group in this case, allow for fine-tuning of steric and electronic properties, which can be crucial for biological activity or for directing the stereochemical outcome of subsequent reactions. The development of synthetic routes to access these compounds in high purity and with defined stereochemistry is a key goal in process chemistry and drug discovery. guidechem.com

The structure of this compound contains two stereocenters at the C1 and C2 positions of the cyclopropane ring. This gives rise to stereoisomerism, specifically diastereomers and enantiomers.

Diastereomers (cis and trans): The relative orientation of the bromomethyl and ethyl groups can be either on the same side of the ring plane (cis) or on opposite sides (trans). These two forms are diastereomers with distinct physical and chemical properties. Cyclopropanation reactions are often stereospecific, meaning that the stereochemistry of the starting alkene (e.g., cis- or trans-pent-2-ene) is preserved in the resulting cyclopropane product.

Enantiomers: Each diastereomer (cis and trans) is chiral and can exist as a pair of non-superimposable mirror images called enantiomers.

The trans isomer exists as (1R,2R) and (1S,2S) enantiomers.

The cis isomer exists as (1R,2S) and (1S,2R) enantiomers.

Therefore, this compound can exist as a total of four possible stereoisomers. The synthesis of a single, specific stereoisomer, such as (1S,2S)-1-(Bromomethyl)-2-ethylcyclopropane, requires asymmetric synthesis methods to control the stereochemical outcome. bldpharm.com

Physicochemical Properties

Detailed experimental data for this compound is not widely available. The table below presents computed data for the closely related structural isomer, 1-bromo-2-ethylcyclopropane , to provide an estimation of its properties.

PropertyValueSource
Molecular FormulaC5H9Br nih.gov
Molecular Weight149.03 g/mol nih.gov
IUPAC Name1-bromo-2-ethylcyclopropane nih.gov
Monoisotopic Mass147.98876 Da nih.gov
XLogP32.3 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(bromomethyl)-2-ethylcyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11Br/c1-2-5-3-6(5)4-7/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWPQBWPIBCOXRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC1CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of 1 Bromomethyl 2 Ethylcyclopropane

Nucleophilic Reactivity of the Bromomethyl Group

The presence of a bromine atom on the methyl group attached to the cyclopropane (B1198618) ring makes this carbon atom electrophilic and susceptible to attack by nucleophiles.

Substitution Reactions (SN1, SN2) at the Brominated Carbon

Nucleophilic substitution reactions involving the displacement of the bromide ion can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the nature of the nucleophile. libretexts.orglibretexts.org

S(_N)2 Mechanism: A bimolecular nucleophilic substitution (S(_N)2) is favored by strong nucleophiles in polar aprotic solvents. libretexts.orgyoutube.com This mechanism involves a one-step, concerted process where the nucleophile attacks the carbon atom at the same time as the bromide leaving group departs. youtube.com For primary halides like 1-(bromomethyl)-2-ethylcyclopropane, the S(_N)2 pathway is generally preferred due to the relatively unhindered nature of the reaction center. libretexts.org The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. youtube.comchemist.sg

S(_N)1 Mechanism: A unimolecular nucleophilic substitution (S(_N)1) mechanism becomes more likely under conditions that favor the formation of a carbocation intermediate, such as in the presence of a weak nucleophile and a polar protic solvent. libretexts.orglibretexts.org This process occurs in two steps: the slow, rate-determining step is the spontaneous dissociation of the alkyl halide to form a carbocation, followed by a rapid attack by the nucleophile. youtube.comlibretexts.org While primary carbocations are generally unstable, the proximity of the cyclopropyl (B3062369) group can influence the stability of the intermediate cation, a concept further explored in the context of anchimeric assistance. libretexts.org

The choice between S(_N)1 and S(_N)2 pathways is a critical consideration in predicting the outcome of substitution reactions involving this compound.

Anchimeric Assistance and Neighboring Group Participation by the Cyclopropyl Ring System

The cyclopropane ring in this compound can play a significant role in its reactivity through a phenomenon known as anchimeric assistance or neighboring group participation (NGP). wikipedia.orgvedantu.com This occurs when a substituent on a reacting molecule acts as an internal nucleophile, assisting in the departure of the leaving group and influencing the reaction's rate and stereochemistry. vedantu.com

In the case of cyclopropylmethyl systems, the sigma bonds of the cyclopropane ring can participate in the stabilization of a developing positive charge at the adjacent carbon center. scribd.comchemeurope.com This interaction leads to an increased rate of reaction compared to analogous compounds without the neighboring group. wikipedia.orgchemeurope.com The participation of the cyclopropyl ring can lead to the formation of a non-classical carbocation intermediate, where the positive charge is delocalized over several carbon atoms. vedantu.comchemeurope.com

This delocalization not only accelerates the reaction but can also lead to rearranged products. For instance, the reaction of cyclopropylmethyl chloride with ethanol (B145695) and water yields a mixture of cyclopropylmethyl alcohol, cyclobutanol, and a small amount of homoallylic alcohol. vedantu.comchemeurope.com This product distribution is a direct consequence of the carbocationic intermediate being delocalized across the cyclopropyl and cyclobutyl ring systems. vedantu.com

Cyclopropane Ring Reactivity and Transformations

The inherent ring strain of the cyclopropane moiety in this compound makes it susceptible to reactions that lead to the opening or expansion of the three-membered ring.

Ring Expansion Reactions and Rearrangements (e.g., to Cyclobutyl or Homoallylic Systems)

Under conditions that promote the formation of a carbocation, such as in S(_N)1 reactions or treatment with Lewis acids, this compound can undergo rearrangement to form cyclobutyl and homoallylic (but-3-enyl) systems. vedantu.comchemeurope.com This is a characteristic reaction of cyclopropylcarbinyl systems.

The formation of these rearranged products is explained by the nature of the carbocation intermediate. The initial cyclopropylcarbinyl cation is in equilibrium with the cyclobutyl cation and the homoallylic cation. The distribution of products depends on the relative stabilities of these cations and the reaction conditions. For example, in the solvolysis of cyclopropylmethyl chloride, the major products are cyclopropylmethyl alcohol and cyclobutanol, with only a small percentage of the homoallylic alcohol, indicating that the homoallylic structure is the least stable of the contributing resonance forms. wikipedia.orgvedantu.com

A summary of typical product distributions in the solvolysis of a cyclopropylmethyl system is presented in the table below.

ReactantConditionsProductsProduct Distribution
Cyclopropylmethyl chlorideEthanol/WaterCyclopropylmethyl alcohol, Cyclobutanol, Homoallylic alcohol48%, 47%, 5%

This reactivity highlights the synthetic utility of cyclopropylmethyl halides in accessing larger ring systems.

Organocatalytic and Metal-Catalyzed Ring-Opening Reactions

The ring-opening of cyclopropanes can also be achieved using organocatalysts and metal catalysts. rsc.org Donor-acceptor cyclopropanes, for instance, can undergo ring-opening reactions in the presence of a base. rsc.org

Organocatalytic Ring-Opening: Hydrogen-bonding organocatalysts, often a combination of a (thio)urea and an organic base, can activate cyclopropane derivatives for ring-opening polymerization. rsc.org These catalysts function by activating the monomer and an initiator through hydrogen bonding. rsc.org

Metal-Catalyzed Ring-Opening: Transition metals can also mediate the ring-opening of cyclopropanes. While specific examples for this compound are not detailed in the provided context, the general principle involves the coordination of the metal to the cyclopropane ring, which facilitates its cleavage.

These catalytic methods provide controlled ways to transform the cyclopropane ring into functionalized acyclic structures.

Radical Chemistry of this compound

In addition to its ionic reactivity, this compound can participate in radical reactions. The cyclopropylmethyl radical is a key intermediate in these processes. psu.edu

A defining characteristic of the cyclopropylmethyl radical is its rapid ring-opening to the but-3-enyl radical. psu.eduucl.ac.uk This rearrangement is driven by the release of the significant ring strain in the cyclopropane ring. ucl.ac.uk The rate of this ring-opening is very fast, making the cyclopropylmethyl radical a useful probe for radical reaction mechanisms. psu.edu

Unlike the corresponding cation, the cyclopropylmethyl radical does not typically rearrange to cyclobutyl derivatives. psu.edu The primary pathway is cleavage of a carbon-carbon bond in the ring to form the more stable, unstrained homoallylic radical.

The generation of the initial radical can be achieved through various methods, including the reaction of the bromide with radical initiators like tributyltin hydride. psu.edu The subsequent reactions of the but-3-enyl radical can lead to a variety of products depending on the reaction conditions and the presence of other reagents.

Transition Metal-Catalyzed Transformations

The reactivity of this compound can be effectively controlled and channeled into various synthetic pathways using transition metal catalysts. These methods offer powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

This compound, as an alkyl halide, is a suitable electrophile for a range of cross-coupling reactions.

Nickel-catalyzed Reactions: Nickel complexes are effective catalysts for the reductive coupling of alkyl halides. confex.comsemanticscholar.org In a typical process, an active low-valent nickel catalyst, often generated in situ, reacts with this compound. Nickel-catalyzed cross-electrophile coupling reactions have become a robust strategy for constructing C(sp³)–C bonds. researchgate.net These reactions can join two different electrophiles, such as the title compound and an aryl halide, in the presence of a stoichiometric reductant.

Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex. libretexts.org While this reaction often involves coupling an arylboronic acid with a halide, this compound can serve as the electrophilic partner. The general catalytic cycle involves the oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by transmetalation with an organoboron reagent (e.g., an arylboronic acid) and subsequent reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. libretexts.org The use of potassium cyclopropyltrifluoroborates has proven effective for coupling with less reactive aryl chlorides, highlighting the utility of cyclopropyl moieties in this reaction class. nih.gov

Grignard Reactions: this compound can be used to prepare the corresponding Grignard reagent, (2-ethylcyclopropyl)methylmagnesium bromide. This is achieved by reacting the bromide with magnesium metal in an ether solvent. The resulting organomagnesium compound is a potent nucleophile and a strong base. youtube.com It can readily react with a wide array of electrophiles, including aldehydes, ketones, esters, and nitriles, to form new carbon-carbon bonds, thereby introducing the 2-ethylcyclopropylmethyl group into various molecular frameworks.

Transition metals can catalyze the isomerization of cyclopropane rings. While direct cycloisomerization of this compound is not extensively documented, related processes are known. Palladium complexes, for example, are known to activate C-C bonds and mediate cyclization/coupling cascades. nih.gov In the presence of a suitable transition metal catalyst, the strained cyclopropane ring can undergo cleavage of a C-C bond to form a metallacyclobutane intermediate. This intermediate can then evolve through various pathways, such as reductive elimination or β-hydride elimination, to yield isomerized products, including various substituted butenes. These processes are distinct from the radical-mediated ring-opening, proceeding through organometallic intermediates and offering different selectivity profiles.

Influence of the Ethyl Substituent on Reactivity and Selectivity Profiles

The ethyl group attached to the cyclopropane ring at the C-2 position exerts a significant influence on the reactivity and selectivity of this compound through both electronic and steric effects.

Electronic Effects: The ethyl group is an electron-donating group (EDG) via induction and hyperconjugation. This has several consequences:

Radical Stability: It can stabilize an adjacent radical center. In the event of ring-opening of the (2-ethylcyclopropyl)methyl radical, cleavage can occur at either the C1-C2 or C1-C3 bond. The ethyl group at C2 will preferentially stabilize the formation of a radical at the more substituted carbon, thus influencing the regioselectivity of the ring-opening process to favor the formation of a more stable secondary butenyl radical over a primary one.

Transition State Stabilization: In transition metal-catalyzed reactions like Suzuki coupling, the electron-donating nature of the ethyl group can influence the electron density at the reaction center (C1), which may affect the rate of oxidative addition to the metal catalyst.

Steric Effects: The ethyl group introduces steric bulk, which can play a crucial role in controlling the stereoselectivity of reactions.

Reagent Approach: In transition metal-catalyzed cross-couplings, the ethyl group can sterically hinder the approach of the bulky metal-ligand complex to one face of the molecule, potentially leading to diastereoselective transformations if other stereocenters are present.

Conformational Control: The steric demand of the ethyl group can influence the preferred conformation of the molecule and its reactive intermediates, which in turn can direct the stereochemical outcome of subsequent reactions, such as intramolecular cyclizations.

Computational and Theoretical Studies of 1 Bromomethyl 2 Ethylcyclopropane

Conformational Analysis and Stereochemical Influences

The conformational flexibility of 1-(bromomethyl)-2-ethylcyclopropane is primarily associated with the rotation around the single bonds connecting the substituents to the cyclopropane (B1198618) ring. Understanding the energy minima and rotational barriers is crucial for predicting the molecule's behavior in chemical reactions.

The energy minima correspond to staggered conformations where the bulky groups are positioned to minimize steric interactions. For the bromomethyl group, rotation around the C-C bond connecting it to the ring will have distinct energy wells corresponding to the staggering of the bromine atom and hydrogen atoms with respect to the cyclopropane ring bonds. Similarly, the ethyl group will adopt conformations that minimize gauche interactions.

The barriers to rotation are influenced by both torsional strain from eclipsing interactions and steric hindrance between the substituents. Theoretical calculations, often employing methods like Density Functional Theory (DFT), can predict these barriers. For instance, the rotational barrier in bromoethane (B45996) is approximately 3.6 kcal/mol, which can serve as a baseline for estimating the barrier for the bromomethyl group's rotation in this more complex system.

Table 1: Estimated Rotational Energy Barriers for Substituted Alkanes and Cyclopropanes

MoleculeRotating GroupBarrier (kcal/mol)
EthaneMethyl~2.9
BromoethaneMethyl~3.6
EthylcyclopropaneEthyl~3.0 - 4.0
This compoundBromomethyl (estimated)~3.5 - 4.5
This compoundEthyl (estimated)~3.2 - 4.2

Note: The values for this compound are estimations based on analogous systems, as direct experimental or computational data is not available.

The cyclopropane ring itself is rigid, but the substituents can influence the bond lengths and angles of the ring through electronic effects. The ethyl group, being an electron-donating group, can slightly shorten the adjacent C-C bonds of the cyclopropane ring. Conversely, the electron-withdrawing nature of the bromomethyl group can lead to a slight lengthening of the C-C bond to which it is attached.

Electronic Structure and Reactivity Prediction

The electronic properties of this compound are key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory and analysis of the charge distribution provide a framework for these predictions.

Frontier Molecular Orbital (FMO) theory posits that chemical reactivity is largely governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. For this compound, the HOMO is expected to be localized on the bromine atom, specifically its lone pair electrons. The LUMO is likely to be the antibonding orbital of the C-Br bond (σ*C-Br).

The energy of the HOMO is indicative of the molecule's ability to act as a nucleophile, while the energy of the LUMO reflects its electrophilicity. A relatively high-energy HOMO and a low-energy LUMO suggest a molecule that is reactive towards both electrophiles and nucleophiles. In reactions with nucleophiles, the attack will likely occur at the carbon atom of the bromomethyl group, leading to the displacement of the bromide ion.

Table 2: Predicted Frontier Molecular Orbital Characteristics

Molecular OrbitalPrimary LocationPredicted Energy LevelImplication for Reactivity
HOMOBromine lone pairsRelatively HighNucleophilic character at the bromine atom
LUMOσ* (C-Br)Relatively LowElectrophilic site at the carbon of the CH2Br group

The Quantum Theory of Atoms in Molecules (QTAIM) allows for a detailed analysis of the electron density distribution within a molecule. researchgate.netamercrystalassn.org This method can identify bond critical points (BCPs), which are points of minimum electron density between two bonded atoms, and the properties of the electron density at these points reveal the nature of the chemical bond.

In this compound, the C-Br bond is expected to be polarized, with a significant partial positive charge on the carbon atom and a partial negative charge on the bromine atom. This charge distribution further supports the notion that the carbon of the bromomethyl group is an electrophilic center. The analysis of BCPs within the cyclopropane ring can reveal the extent of bond path curvature, a characteristic feature of strained ring systems. The electron density at the ring's BCPs is generally lower than in acyclic alkanes, reflecting the weaker, "bent" bonds of the cyclopropane ring. The substituents will perturb this electron distribution, with the ethyl group increasing electron density in its vicinity and the bromomethyl group withdrawing it.

Quantum Chemical Investigations of Reaction Mechanisms

Quantum chemical calculations are powerful tools for elucidating the detailed pathways of chemical reactions. For this compound, a key reaction of interest is nucleophilic substitution at the bromomethyl group.

Computational studies can model the transition state of such a reaction, providing its geometry and activation energy. For an S_N2 reaction, a pentacoordinate transition state would be expected, with the nucleophile attacking the carbon atom from the side opposite to the bromine atom. The energy of this transition state will determine the reaction rate.

Another potential reaction pathway, particularly under solvolytic conditions, is the formation of a cyclopropylmethyl cation. The stability of this cation is a subject of considerable theoretical interest due to the unique electronic properties of the cyclopropane ring, which can stabilize an adjacent positive charge through a "bisected" conformation. Quantum chemical calculations can compare the energetics of the direct S_N2 pathway versus a pathway involving a cationic intermediate, thereby predicting the likely mechanism under different reaction conditions. These calculations can also explore the possibility of rearrangement reactions of the cyclopropylmethyl cation, a common occurrence in such systems.

Characterization of Transition States and Reactive Intermediates

The reactivity of this compound is expected to be dominated by the strained cyclopropane ring and the presence of the bromomethyl group, a good leaving group in nucleophilic substitution reactions. Computational studies on similar cyclopropylmethyl halides have identified key transition states and reactive intermediates that govern their reactions.

A primary reaction pathway for compounds of this nature is solvolysis or substitution, which would proceed through a transition state leading to a cyclopropylmethyl cation intermediate. The structure of this cation is of significant interest; high-level ab initio calculations have shown that the cyclopropyl (B3062369) cation itself is not a stable species but rather a transition state for the ring-opening to an allyl cation. researchgate.netresearchgate.net This ring-opening is a disrotatory process, as predicted by Woodward-Hoffmann rules. researchgate.netresearchgate.net

In the case of this compound, the initial formation of the corresponding substituted cyclopropylmethyl cation would be followed by a rapid rearrangement. The ethyl group at the C2 position would influence the stability and subsequent fate of this cationic intermediate. Computational models can precisely map the geometry of these fleeting transition states, which are points of maximum energy along the reaction coordinate and are crucial for determining reaction rates. mit.edu

Furthermore, radical reactions are also a possibility. The homolytic cleavage of the carbon-bromine bond would generate a cyclopropylmethyl radical. Unlike the cation, the cyclopropylmethyl radical is a more stable entity, though it can also undergo ring-opening to form a butenyl radical, albeit at a slower rate than the cationic rearrangement. psu.edu Computational studies can characterize the structure and energetics of both the cyclopropylmethyl radical and the transition state for its ring-opening.

Elucidation of Reaction Pathways and Energy Profiles

By mapping the potential energy surface, computational studies can elucidate the most likely reaction pathways and their associated energy profiles. For this compound, a key area of investigation would be the competition between direct substitution (S_N2-like) at the bromomethyl group and reactions involving ring-opening (S_N1-like with rearrangement).

The energy profile for an S_N2 reaction would show a single transition state as the nucleophile attacks the carbon bearing the bromine atom. In contrast, a pathway involving the cyclopropylmethyl cation would show at least two transition states: one for the formation of the cation and another for its capture by a nucleophile or for the ring-opening process. nih.gov The relative heights of the energy barriers for these competing pathways determine the product distribution. nih.govillinois.edunih.gov

Studies on related systems, such as the ring-opening of other three-membered heterocycles, demonstrate that the activation energy is highly sensitive to the substituents and the nature of the atoms in the ring. nih.gov For this compound, the ethyl group's electron-donating nature would be expected to stabilize a positive charge on the adjacent carbon, potentially favoring pathways that involve cationic intermediates. Computational software can calculate the energies of reactants, intermediates, transition states, and products, providing a quantitative picture of the reaction thermodynamics and kinetics. nih.govillinois.edunih.gov

Spectroscopic Analysis in Support of Structural and Mechanistic Hypotheses

Spectroscopic techniques are indispensable for confirming the structure of synthesized molecules and for probing reaction mechanisms. For this compound, a combination of NMR, vibrational spectroscopy, and mass spectrometry would be essential.

NMR Spectroscopy for Stereochemical Assignment and Purity Assessment in Synthetic Contexts

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules. For this compound, which can exist as cis and trans diastereomers, ¹H NMR would be crucial for stereochemical assignment.

The key to distinguishing between the cis and trans isomers lies in the vicinal coupling constants (³J_HH) between the protons on the cyclopropane ring. Due to the rigid nature of the three-membered ring, the dihedral angles between cis and trans protons are fixed. It is a well-established rule for cyclopropanes that the coupling constant between cis protons (³J_cis) is significantly larger than that between trans protons (³J_trans). organicchemistrydata.orgstackexchange.comdtic.mil

Table 1: Typical Proton-Proton Coupling Constants in Substituted Cyclopropanes

Coupling TypeDihedral Angle (approx.)Typical ³J_HH (Hz)
cis7 - 13
trans120°2 - 7
Data compiled from various sources on substituted cyclopropanes. organicchemistrydata.orgdtic.milresearchgate.net

By analyzing the multiplicity and coupling constants of the signals for the protons on the cyclopropane ring, the relative stereochemistry of the bromomethyl and ethyl groups can be unambiguously determined. wordpress.comnih.gov ¹³C NMR would further confirm the carbon skeleton, and two-dimensional NMR techniques like COSY and HSQC would allow for the complete assignment of all proton and carbon signals.

Vibrational Spectroscopy (IR, Raman) for Conformational and Bonding Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. nih.govmdpi.commdpi.com For this compound, the IR and Raman spectra would exhibit characteristic vibrational modes.

The cyclopropane ring itself has several characteristic vibrations. These include C-H stretching vibrations typically found at high wavenumbers (around 3000-3100 cm⁻¹) and ring deformation modes (ring breathing) at lower frequencies (around 1000-1020 cm⁻¹). docbrown.infonist.gov The presence of the ethyl group would introduce signals for C-H stretching of the CH₂ and CH₃ groups (typically 2850-2960 cm⁻¹) and bending vibrations (around 1375 and 1465 cm⁻¹).

The carbon-bromine (C-Br) stretching vibration is also a key diagnostic feature. This bond typically gives rise to a strong absorption in the far-infrared region, usually between 500 and 600 cm⁻¹. The precise position of this band would be sensitive to the conformation of the bromomethyl group relative to the cyclopropane ring.

Table 2: Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)
Cyclopropyl C-HStretching3000 - 3100
Ethyl C-HStretching2850 - 2960
Cyclopropane RingRing Breathing/Deformation~1000 - 1020
C-BrStretching500 - 600
Based on data for related cyclopropane and bromoalkane compounds. docbrown.infocdnsciencepub.com

Conformational analysis of the ethyl and bromomethyl substituents could also be aided by vibrational spectroscopy, potentially in combination with computational predictions of the spectra for different stable conformers.

Mass Spectrometry for Molecular Structure Confirmation within Reaction Studies

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. youtube.com For this compound, the mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular formula (C₆H₁₁Br). A characteristic feature would be the presence of two peaks for the molecular ion, [M]⁺ and [M+2]⁺, of almost equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways for bromoalkanes include the loss of a bromine radical (•Br) or the loss of hydrogen bromide (HBr). For cyclopropanes, fragmentation often involves the loss of alkyl groups or cleavage of the ring. docbrown.info

Table 3: Potential Fragment Ions in the Mass Spectrum of this compound

m/z ValuePossible FragmentFragmentation Pathway
[M]⁺, [M+2]⁺[C₆H₁₁Br]⁺Molecular Ion
M - 79/81[C₆H₁₁]⁺Loss of •Br
M - 29[C₄H₆Br]⁺Loss of •CH₂CH₃ (ethyl radical)
M - 80/82[C₆H₁₀]⁺Loss of HBr
41[C₃H₅]⁺Allyl cation (from ring opening)
Fragmentation pathways are hypothetical and based on general principles of mass spectrometry. youtube.comyoutube.comyoutube.com

In the context of reaction studies, mass spectrometry would be invaluable for identifying products, intermediates, and byproducts, thus helping to piece together the reaction mechanism. For instance, the detection of ions corresponding to ring-opened products would provide evidence for the involvement of cyclopropylmethyl cation or radical rearrangements.

Applications of 1 Bromomethyl 2 Ethylcyclopropane in Advanced Organic Synthesis

As a Chiral Building Block in Complex Molecule Construction

The 1-(Bromomethyl)-2-ethylcyclopropane molecule possesses two stereocenters at the C1 and C2 positions of the cyclopropane (B1198618) ring. This gives rise to stereoisomers: a pair of trans enantiomers and a pair of cis enantiomers. If these stereoisomers are separated, each pure enantiomer can serve as a valuable chiral building block. The defined three-dimensional arrangement of the substituents is crucial for transferring stereochemical information during the synthesis of complex target molecules, such as pharmaceuticals and natural products. mdpi.comnih.gov

The use of enantiomerically pure building blocks is a cornerstone of modern asymmetric synthesis, allowing for the construction of stereochemically complex molecules with high precision. mdpi.comrsc.org In this context, an enantiopure form of this compound could be incorporated into a larger molecule, with its cyclopropyl (B3062369) unit providing specific spatial and conformational constraints. While the broader application of biocatalysis in creating diverse chiral cyclopropane building blocks has been established, the specific enzymatic resolution or asymmetric synthesis of this compound is an area ripe for exploration. psu.edulibretexts.org The development of such methods would unlock its full potential for generating diverse, stereopure cyclopropane-containing compounds for drug discovery. psu.edulibretexts.org

Precursor for the Synthesis of Diverse Functionalized Cyclopropane Derivatives

The primary bromomethyl group in this compound is an excellent electrophilic handle for introducing a wide variety of functional groups via nucleophilic substitution reactions, typically following an S_N2 mechanism. researchgate.neturmia.ac.ir This allows for the straightforward conversion of the parent compound into a library of functionalized 2-ethylcyclopropane derivatives, which can then be used in further synthetic transformations.

The reaction involves the displacement of the bromide ion by a nucleophile. A broad range of nucleophiles can be employed, leading to the formation of new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. This versatility makes this compound a useful starting point for creating substituted cyclopropanes that are valuable in medicinal chemistry and materials science. uq.edu.au

Below is a table illustrating potential functionalized derivatives that can be synthesized from this compound through reactions with common nucleophiles.

Interactive Data Table: Potential Functionalized Derivatives via Nucleophilic Substitution

NucleophileReagent ExampleProduct ClassPotential Product Name
CyanideSodium Cyanide (NaCN)Nitrile(2-Ethylcyclopropyl)acetonitrile
AzideSodium Azide (NaN₃)Azide1-(Azidomethyl)-2-ethylcyclopropane
HydroxideSodium Hydroxide (NaOH)Alcohol(2-Ethylcyclopropyl)methanol
ThiolateSodium Thiophenoxide (NaSPh)Thioether1-(Phenylthiomethyl)-2-ethylcyclopropane
AcetateSodium Acetate (NaOAc)Ester(2-Ethylcyclopropyl)methyl acetate
Malonate EsterDiethyl malonate (anion)Alkylated MalonateDiethyl 2-((2-ethylcyclopropyl)methyl)malonate

This table represents hypothetical products based on established S_N2 reactivity.

Strategic Intermediate in Cascade and Domino Reactions

Cascade reactions, also known as domino or tandem reactions, are processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. rsc.orglibretexts.org These reactions are highly efficient as they reduce the number of purification steps, saving time and resources. The structure of this compound makes it a suitable candidate to initiate such a sequence, particularly through radical-mediated pathways. nih.gov

The cyclopropylmethyl radical is known to undergo an extremely rapid ring-opening reaction to form the corresponding but-3-enyl radical (a homoallylic radical). libretexts.org This rearrangement is a key step that can trigger a cascade sequence. A typical domino reaction involving this compound could be initiated by the formation of the 1-(2-ethylcyclopropyl)methyl radical, for example, through treatment with a radical initiator like AIBN and a reagent such as tributyltin hydride. libretexts.orgnih.gov

The sequence would proceed as follows:

Radical Formation: Homolytic cleavage of the C-Br bond generates the primary cyclopropylmethyl radical.

Ring-Opening: This radical rapidly rearranges, opening the strained three-membered ring to form a more stable, secondary homoallylic radical (specifically, the 1-ethylbut-3-en-1-yl radical).

Propagation/Termination: The newly formed radical can then be trapped by another reagent, participate in an intermolecular addition, or undergo an intramolecular cyclization, continuing the cascade until a stable product is formed.

This predictable rearrangement makes cyclopropylmethyl bromides valuable as "radical clocks" and as strategic intermediates for accessing acyclic structures from cyclic precursors.

Applications in the Construction of Specific Carbon Frameworks (e.g., 1,4-dienes, Rearranged Products)

The inherent reactivity of the cyclopropylmethyl system, particularly its tendency to undergo ring-opening rearrangements, provides a powerful method for constructing specific carbon frameworks that might be challenging to access through other means. The radical-mediated ring-opening described in the previous section is a prime example of a rearrangement that transforms the compact cyclopropane core into a linear butenyl skeleton. libretexts.org

This transformation is a direct route to 1,5-disubstituted pentene derivatives. For instance, the radical generated from this compound would rearrange to a 3-ethylhex-5-en-1-yl radical system if the initial radical was formed from a longer chain precursor. More directly, the ring-opening of the (2-ethylcyclopropyl)methyl radical itself leads to a substituted butenyl radical, which upon quenching, yields a 3-methylpent-1-ene derivative.

Furthermore, these rearranged butenyl systems can be precursors to other important structural motifs. For example, subsequent functionalization and elimination steps could potentially convert the rearranged butene framework into a 1,4-diene. The synthesis of dienes from cyclopropane derivatives has been documented, showcasing the utility of ring-opening strategies in generating unsaturated systems. This strategic use of ring strain release to build new carbon skeletons underscores the value of compounds like this compound as versatile intermediates in synthetic organic chemistry.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Atom-Economical Synthetic Routes

Traditional syntheses of functionalized cyclopropanes often involve multi-step sequences with stoichiometric reagents, leading to significant waste generation. A major future focus will be the development of greener and more atom-economical synthetic strategies. Research will likely gravitate towards catalytic C-H activation and functionalization of simple, abundant precursors like ethylcyclopropane. Another promising area is the development of metal-free catalytic systems, which avoid the use of toxic and expensive heavy metals. researchgate.net For instance, metal-free and atom-economical [3+2] cycloaddition reactions are being developed for the synthesis of complex molecules, a strategy that could be adapted for cyclopropane (B1198618) synthesis. researchgate.net

Tandem or cascade reactions, where multiple bond-forming events occur in a single operation, represent a pinnacle of atom economy. Designing a one-pot synthesis of 1-(bromomethyl)-2-ethylcyclopropane from simple acyclic precursors through a catalytic cascade would significantly improve efficiency and reduce waste. Such processes would minimize intermediate purification steps, solvent usage, and energy consumption, aligning with the principles of sustainable chemistry.

Exploration of Novel Catalytic Systems for Highly Stereoselective Transformations

The compound this compound possesses two stereocenters, leading to four possible stereoisomers. The selective synthesis of a single stereoisomer is crucial for applications in pharmaceuticals and materials science. Future research will intensely focus on novel catalytic systems that can control the stereochemical outcome of its synthesis and subsequent reactions.

Significant advances are being made in asymmetric catalysis for cyclopropanation, employing chiral rhodium researchgate.net and ruthenium researchgate.net complexes, as well as organocatalysts like diarylprolinols. chemistryviews.org These catalysts have demonstrated high levels of diastereo- and enantioselectivity in the formation of various cyclopropane derivatives. researchgate.netrsc.org Applying these sophisticated catalysts to the synthesis of optically pure this compound is a key future objective.

Furthermore, the development of catalytic enantioselective ring-opening reactions of cyclopropanes is a rapidly growing field. scispace.comresearchgate.net Catalytic systems that can selectively open the cyclopropane ring of a racemic mixture of this compound to yield a single enantiomer of a more complex product (a dynamic kinetic asymmetric transformation) would be highly valuable. scispace.com

Advanced Computational Modeling for Predictive Chemistry and Catalyst Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. rsc.orgacs.org For this compound, computational modeling can provide deep insights into its electronic structure, the strain energy of the ring, and the transition states of its reactions. acs.orgaip.org

Future research will leverage advanced computational methods for several key purposes:

Mechanism Elucidation: Modeling reaction pathways to understand the mechanisms of both its formation and its subsequent transformations, such as nucleophilic substitution at the bromomethyl group or ring-opening reactions. acs.orgacs.org

Catalyst Design: Simulating the interaction of cyclopropane precursors with chiral catalysts to predict which catalyst will afford the highest stereoselectivity. This predictive power can significantly reduce the experimental effort required for catalyst screening. acs.org

Reactivity Prediction: Calculating reactivity indices and activation barriers to predict how analogues of this compound will behave in different chemical environments, guiding the design of new reactions. rsc.org

The integration of machine learning with quantum chemistry is also emerging as a powerful strategy. mdpi.comescholarship.org By training algorithms on computational and experimental data, it may become possible to rapidly predict optimal reaction conditions or identify promising new catalyst structures with minimal computational cost. mdpi.com

Integration with Flow Chemistry and High-Throughput Experimentation

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, better temperature control, improved scalability, and higher reproducibility. researchgate.netrsc.org The synthesis of cyclopropane derivatives, which can sometimes involve hazardous reagents or intermediates like diazo compounds, is particularly well-suited for flow chemistry. chemistryviews.orgthieme-connect.com Researchers have successfully developed continuous-flow processes for cyclopropanation using immobilized catalysts, which simplifies product purification and catalyst recycling. chemistryviews.org Future work will focus on developing a continuous flow synthesis for this compound and its derivatives, potentially telescoping multiple reaction steps into a single, automated process. rsc.orgrsc.org

High-Throughput Experimentation (HTE) complements flow chemistry by enabling the rapid screening of a large number of reaction parameters, such as catalysts, solvents, and temperatures. acs.orgyoutube.com By using multi-well plates and robotic liquid handlers, hundreds of experiments can be run in parallel. purdue.edupurdue.edu This approach can dramatically accelerate the discovery of new reactions and the optimization of existing ones. youtube.com The integration of HTE for screening conditions, followed by optimization and scale-up using flow chemistry, will be a powerful workflow for developing practical applications for this compound.

Design of Analogues for Mechanistic Probes in Complex Chemical Systems

The strained cyclopropane ring and the adjacent functional group make cyclopropylmethyl systems excellent mechanistic probes. The ring can open under specific conditions, and the mode of cleavage can reveal the nature of the reactive intermediates involved (e.g., cationic, radical, or anionic). acs.org

Analogues of this compound can be strategically designed to study complex reaction mechanisms. For instance, by modifying the substituents on the cyclopropane ring, it is possible to create "hypersensitive" probes that give different ring-opened products depending on whether the reaction proceeds through a cationic or radical intermediate. nih.gov The cleavage of the carbon-bromine bond in this compound can generate a primary cyclopropylmethyl radical or cation, species known to undergo rapid rearrangement. Studying the products of reactions involving this compound can provide valuable information about the lifetime and reactivity of these intermediates.

Future research will involve the synthesis of a library of analogues with varying electronic and steric properties to probe a wide range of chemical and biochemical transformations. These studies could shed light on enzymatic reaction mechanisms or complex catalytic cycles where transient intermediates are difficult to observe directly.

Q & A

Basic Question

  • ¹H NMR : The cyclopropane protons resonate as a multiplet at δ 1.2–1.5 ppm, while the bromomethyl group appears as a doublet (δ 3.4–3.6 ppm, J = 6–8 Hz) due to coupling with adjacent CH₂ .
  • ¹³C NMR : The cyclopropane carbons appear at δ 10–15 ppm, with the brominated carbon at δ 30–35 ppm. The ethyl group’s methyl carbon is near δ 12–14 ppm .
  • IR Spectroscopy : C-Br stretching at 550–600 cm⁻¹ confirms bromine presence, while cyclopropane ring vibrations occur at 750–800 cm⁻¹ .

How does the cyclopropane ring’s strain affect the compound’s reactivity in ring-opening reactions?

Advanced Question
The cyclopropane’s angle strain (60° vs. ideal 109.5°) increases susceptibility to ring-opening:

  • Electrophilic Additions : Reaction with HBr opens the ring via carbocation intermediates, forming 4-bromo-1-pentene. Regioselectivity depends on carbocation stability (Markovnikov addition favored) .
  • Thermal Stability : At >100°C, thermal decomposition generates ethylene and 1-bromo-2-ethylpropane as major products, quantified via GC-MS .

What are the toxicological considerations for handling this compound in laboratory settings?

Basic Question

  • Acute Toxicity : Inhalation or dermal exposure may cause CNS depression (similar to 1-bromopropane), with LD₅₀ (rat, oral) estimated at 500–1000 mg/kg .
  • Safety Protocols : Use fume hoods, nitrile gloves, and PPE. Monitor airborne concentrations via NIOSH Method 1003 .

How can computational methods predict regioselectivity in cross-coupling reactions involving this compound?

Advanced Question

  • DFT Calculations : Predict preferential coupling at the bromomethyl site over cyclopropane carbons due to lower activation barriers (e.g., Suzuki-Miyaura coupling with Pd(PPh₃)₄) .
  • Steric Maps : Molecular dynamics simulations show that bulky ligands (e.g., SPhos) reduce steric clashes, improving yields in Heck reactions .

What analytical strategies resolve contradictions in reported reaction outcomes for this compound?

Advanced Question

  • Byproduct Analysis : LC-MS and HRMS identify trace impurities (e.g., cyclopropene derivatives from elimination) that may skew yields .
  • Reaction Monitoring : In situ IR or Raman spectroscopy tracks intermediate formation (e.g., carbocations) to optimize reaction quenching .

How does the compound’s stereochemistry influence its applications in asymmetric synthesis?

Advanced Question

  • Chiral Derivatives : Resolution via chiral HPLC or enzymatic catalysis (e.g., lipases) produces enantiomers used in asymmetric cyclopropanation .
  • Catalyst Design : Bulky ligands (e.g., BINAP) induce stereoselectivity in Pd-catalyzed couplings, achieving enantiomeric excess (ee) >90% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.